molecular formula C7H10N2O B3355231 N-(1-Methyl-1H-pyrrol-3-yl)acetamide CAS No. 62187-86-4

N-(1-Methyl-1H-pyrrol-3-yl)acetamide

Cat. No.: B3355231
CAS No.: 62187-86-4
M. Wt: 138.17 g/mol
InChI Key: VCDFKWYFXDYJKQ-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-pyrrol-3-yl)acetamide: is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 1-methylpyrrole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The purification of the product is often achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1-Methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(1-Methyl-1H-pyrrol-2-yl)acetamide
  • N-(1-Methyl-1H-pyrrol-4-yl)acetamide
  • N-(1-Methyl-1H-pyrrol-5-yl)acetamide

Uniqueness: N-(1-Methyl-1H-pyrrol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs .

Properties

IUPAC Name

N-(1-methylpyrrol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)8-7-3-4-9(2)5-7/h3-5H,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFKWYFXDYJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506466
Record name N-(1-Methyl-1H-pyrrol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62187-86-4
Record name N-(1-Methyl-1H-pyrrol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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